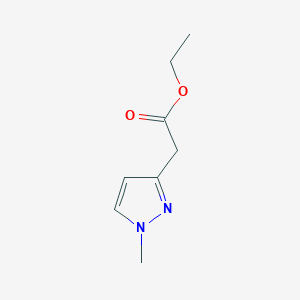

ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 2-(1-methylpyrazol-3-yl)acetate |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-7-4-5-10(2)9-7/h4-5H,3,6H2,1-2H3 |

InChI Key |

RWYGRTMBEQBSHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NN(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 1 Methyl 1h Pyrazol 3 Yl Acetate and Its Analogs

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis. The most common and classic method for constructing pyrazole rings is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgslideshare.netslideshare.net

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. nih.govslideshare.net To synthesize a precursor for ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, a suitable 1,3-dicarbonyl equivalent bearing an ester or a precursor group is required.

A common precursor is a β-ketoester. For instance, the reaction of a γ-alkoxycarbonyl-β-ketoester with methylhydrazine would lead to the formation of the desired pyrazole ring with the acetate (B1210297) side chain already in place. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. beilstein-journals.orgdeepdyve.com The regioselectivity of the reaction—determining whether the 3- or 5-substituted pyrazole is formed—is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 1,3-Dicarbonyl Compound | Hydrazine | Acid Catalyst | Pyrazole | slideshare.netslideshare.net |

| β-Ketoester | Methylhydrazine | Basic Conditions | Tetrasubstituted Pyrazole | deepdyve.com |

| Acetylenic Ketones | Phenylhydrazine (B124118) | Iodine Reagent | 3-Trifluoromethylpyrazole | mdpi.com |

Precursor-Based Approaches for 3-Substituted Pyrazole-3-yl Acetates

Alternative strategies involve forming the pyrazole ring from precursors that already contain or can be easily converted to the desired side chain. One such approach is the use of multicomponent reactions where, for example, an aldehyde, a β-ketoester, and a hydrazine can react in a one-pot synthesis to form a polysubstituted pyrazole. nih.govrsc.org

Another versatile method involves the [3+2] cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. prepchem.comorganic-chemistry.org The reaction of ethyl diazoacetate with an appropriately substituted alkyne can directly yield a pyrazole ring with an ethyl carboxylate group at the 3- or 5-position. Subsequent separation of isomers and N-methylation would lead to the target molecule.

Furthermore, syntheses starting from cyanoacetate (B8463686) derivatives are also prevalent. Ethyl cyanoacetate can be converted into key intermediates like ethyl 2-cyano-3-morpholinoacrylate. google.com This intermediate can then react with hydrazine hydrate (B1144303) to form an aminopyrazole carboxylate, which serves as a versatile precursor for further functionalization. google.com Similarly, reacting ethyl cyanoacetate with phenylisothiocyanate and then methyl iodide generates an N,S-thioketal intermediate, which upon condensation with methylhydrazine, can yield substituted pyrazoles. nih.gov

Esterification Techniques for the Ethyl Acetate Moiety

If the pyrazole ring is synthesized with a carboxylic acid side chain, or a precursor that is converted to a carboxylic acid (e.g., by hydrolysis of a nitrile or an ester), a subsequent esterification step is necessary.

Direct Esterification Procedures

The most common method for direct esterification is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca This reaction involves treating the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

Other coupling reagents can also be employed for the esterification of pyrazole carboxylic acids, particularly when the reaction conditions need to be milder. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the ester from the carboxylic acid and alcohol under neutral conditions. eurekaselect.comresearchgate.net

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Method | Ref |

| R-COOH | Ethanol | H₂SO₄ (catalytic) | Fischer Esterification | organic-chemistry.orgmasterorganicchemistry.com |

| R-COOH | Ethanol | EDC, DMAP | Coupling Reaction | researchgate.net |

Transesterification Methods

Transesterification is another viable, albeit less common, method for preparing the target ethyl ester. mdpi.com This process involves the conversion of one ester into another by reaction with an alcohol. For example, if mthis compound were more readily available, it could be converted to the corresponding ethyl ester by heating it in an excess of ethanol with either an acid or a base catalyst. researchgate.netmdpi.com The equilibrium is driven towards the product side by using a large excess of ethanol. This method is particularly useful in biodiesel production and can be applied to various ester syntheses. mdpi.commdpi.com

N-Methylation Strategies for 1-Substituted Pyrazoles

The final step in many synthetic routes to this compound is the N-methylation of the pyrazole ring. A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2). researchgate.netnih.gov

For a 3-substituted pyrazole like ethyl 2-(1H-pyrazol-3-yl)acetate, alkylation typically yields a mixture of the 1,3- and 1,5-disubstituted isomers. The ratio of these products is influenced by the steric bulk of the substituent at the 3-position, the alkylating agent, and the reaction conditions. researchgate.netmdpi.com

Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS). The reaction is often carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org To improve regioselectivity towards the desired N1 isomer, sterically bulky reagents can be employed. For instance, α-halomethylsilanes have been developed as masked methylating reagents that show high selectivity for the N1 position of pyrazoles. acs.org Following the N-alkylation, a protodesilylation step yields the N-methyl pyrazole with high regioselectivity. acs.org

| Pyrazole Substrate | Alkylating Agent | Conditions | Outcome | Ref |

| Unsymmetrical Pyrazole | Trichloroacetimidate | Brønsted acid | N-alkyl pyrazole mixture | mdpi.com |

| 3-Substituted Pyrazole | Alkyl Bromide | NaH in THF | N1-alkylation favored | beilstein-journals.org |

| Pyrazole Substrate | α-Halomethylsilane | Base, then fluoride (B91410) source | Highly selective N1-methylation | acs.org |

| Various Pyrazoles | Haloalkanes | Engineered Enzymes | Highly regioselective N-alkylation | nih.gov |

Regioselective Alkylation Reactions at the Pyrazole Nitrogen Atom

The regioselective N-alkylation of pyrazoles is a significant challenge in synthetic chemistry. nih.gov For a 3-substituted pyrazole like ethyl 2-(1H-pyrazol-3-yl)acetate, direct alkylation can produce both the desired N1-methylated product (this compound) and the N2-methylated isomer (ethyl 2-(2-methyl-2H-pyrazol-3-yl)acetate). The ratio of these products is highly dependent on the reaction conditions and the steric and electronic properties of the substituent at the C3 position.

Achieving high regioselectivity for N1-alkylation is a key focus of modern synthetic methods. Traditional alkylation using methyl halides often results in poor selectivity. thieme-connect.com Consequently, various strategies have been developed to enhance the formation of the N1-isomer.

One effective approach involves the use of sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating reagents. thieme-connect.comacs.orgnih.govresearcher.life These reagents significantly favor alkylation at the less sterically hindered N1 position. The initial silylmethylated intermediate is then converted to the N-methyl pyrazole through a protodesilylation step using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.com This method has demonstrated excellent N1/N2 selectivity, often exceeding 99:1 for various pyrazole substrates. acs.orgresearcher.life

Another strategy is the catalyst-free Michael reaction, which has been shown to achieve high regioselectivity (N1/N2 > 99.9:1) for N1-alkylation of 1H-pyrazoles. acs.org While specific application to ethyl 2-(1H-pyrazol-3-yl)acetate is not detailed, the method's generality for pyrazoles bearing versatile functional groups, including esters, suggests its potential applicability. acs.orgsemanticscholar.org Furthermore, systematic studies have shown that using a K₂CO₃-DMSO system can achieve regioselective N1-alkylation for 3-substituted pyrazoles. acs.org

Enzymatic alkylation presents a highly selective alternative. Engineered methyltransferase enzymes can catalyze the methylation of pyrazoles with very high regioselectivity (>99%) on a preparative scale. nih.gov This biocatalytic approach uses haloalkanes as the alkyl source in a cyclic two-enzyme cascade, offering a green and efficient route to specific isomers. nih.gov

| Alkylation Method | Reagents | Key Features | Reported N1:N2 Selectivity |

| Masked Methylating Reagents | α-Halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane), Base (e.g., KHMDS), TBAF | Operationally simple; improves selectivity over traditional reagents. thieme-connect.comacs.org | 92:8 to >99:1 acs.orgnih.govresearcher.life |

| Catalyst-Free Michael Reaction | Michael acceptors | High yield and excellent regioselectivity under catalyst-free conditions. acs.org | >99.9:1 acs.org |

| Base-Mediated Alkylation | Methyl halide, K₂CO₃, DMSO | A systematic approach for N1-alkylation under basic conditions. acs.org | Regioselective for N1 acs.org |

| Enzymatic Alkylation | Engineered Methyltransferase, Haloalkane | High regioselectivity (>99%) and regiodivergence; preparative scale demonstrated. nih.gov | >99% nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield of the desired N1-isomer, this compound, while minimizing the formation of the N2-isomer and other byproducts. Key parameters that are typically optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Solvent and Base System: The choice of solvent and base significantly influences the regioselectivity of pyrazole alkylation. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgacs.org In some systems, the use of K₂CO₃ in DMSO has been found to be effective for promoting N1-alkylation. acs.org For the α-halomethylsilane method, a combination of tetrahydrofuran (THF) and DMSO with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is employed. thieme-connect.com

Temperature Control: Temperature can be a determining factor in the outcome of the reaction. In some cases, lower temperatures can minimize the formation of over-alkylated side products. thieme-connect.com Conversely, for other reactions, increasing the temperature can improve the reaction rate and yield. acs.orgmdpi.com For instance, in certain copper-catalyzed reactions for synthesizing quinazolinone, a related heterocyclic system, increasing the temperature from 30 °C to 80 °C significantly improved the yield from no reaction to 96.5%. acs.org Temperature can also be used to control divergent synthesis pathways, leading to different products from the same starting materials under otherwise identical conditions. nih.gov

Reaction Time: Monitoring the reaction over time is essential to determine the optimal duration for maximizing product formation while preventing degradation or side reactions. For the N-alkylation of pyrazoles with α-halomethylsilanes, reaction monitoring showed that the formation of the intermediate was complete within 120 minutes. acs.org

Catalyst Selection: While some methods are catalyst-free, many synthetic routes for pyrazole derivatives rely on catalysts. acs.orgmdpi.com For example, silver-catalyzed reactions have been used for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, where raising the temperature to 60 °C improved the yield. mdpi.com The selection of an appropriate catalyst and its loading are critical parameters to optimize for yield enhancement. mdpi.com

| Parameter | Variation | Effect on Reaction | Example |

| Solvent | Aprotic Polar (DMF, DMSO) vs. Protic (Ethanol) | Can significantly alter regioselectivity and reaction rates. nih.gov | Aprotic dipolar solvents often give better results for cyclocondensation reactions to form pyrazoles. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, KHMDS, NaH | The strength and nature of the base affect the deprotonation of the pyrazole nitrogen and can influence the N1/N2 ratio. acs.orgacs.org | K₂CO₃ was found to be the most effective base in a specific quinazolinone synthesis, providing a 96.8% yield. acs.org |

| Temperature | 0 °C to Reflux | Affects reaction kinetics and can control product distribution (regioselectivity vs. side products). thieme-connect.comnih.gov | Performing a reaction at 0 °C minimized over-alkylation side products. thieme-connect.com |

| Alkylating Agent | Methyl Iodide vs. Masked Reagents (α-halomethylsilanes) | Steric bulk of the reagent can dramatically increase N1-selectivity. thieme-connect.comacs.org | α-halomethylsilanes improve N1-alkylation selectivity significantly compared to methyl halides. thieme-connect.com |

Purification and Isolation Techniques for Synthesized Compounds

Following the synthesis of this compound, a critical step is the purification and isolation of the target compound from the reaction mixture. This mixture typically contains the desired N1-alkylated product, the isomeric N2-alkylated byproduct, unreacted starting material (ethyl 2-(1H-pyrazol-3-yl)acetate), and residual reagents.

Chromatography: Column chromatography is a widely used and effective method for separating isomeric pyrazole derivatives. mdpi.comresearchgate.net The separation is based on the differential adsorption of the compounds onto a stationary phase, such as silica (B1680970) gel. researchgate.netrsc.org A suitable solvent system (eluent), often a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate, is selected to achieve optimal separation of the N1 and N2 isomers. researchgate.netrsc.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). rsc.org

Crystallization: Crystallization is another powerful technique for purifying solid pyrazole derivatives. researchgate.net This method relies on the differences in solubility of the desired product and impurities in a particular solvent or solvent mixture. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com For pyrazoles, which are basic, an alternative purification strategy involves their conversion into acid addition salts (e.g., hydrochlorides or sulfates). These salts can be selectively crystallized from organic solvents or water, and the pure pyrazole can then be regenerated by treatment with a base. google.comgoogle.com

Extraction: A standard workup procedure after the reaction often involves quenching the reaction mixture (e.g., with saturated NH₄Cl) and performing a liquid-liquid extraction. thieme-connect.com The crude product is extracted from the aqueous layer into an organic solvent like ethyl acetate or isopropyl acetate. thieme-connect.comrsc.org The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then subjected to chromatography or crystallization. rsc.org

Spectroscopic Characterization of Ethyl 2 1 Methyl 1h Pyrazol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a map of the proton and carbon skeletons, respectively. Advanced two-dimensional techniques further refine this structural map by revealing correlations between different nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is expected to exhibit distinct signals corresponding to the various protons in its structure. Based on the analysis of similar compounds, the characteristic chemical shifts (δ) are anticipated as follows:

Ethyl Group Protons: The ethyl ester moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.2-1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) would, in turn, appear as a quartet around δ 4.1-4.2 ppm, split by the neighboring methyl group.

Methylene Bridge Protons: The protons of the methylene group connecting the pyrazole (B372694) ring to the ester function (-CH₂-COO) are expected to produce a singlet at approximately δ 3.6-3.8 ppm.

N-Methyl Protons: The methyl group attached to the nitrogen atom of the pyrazole ring (N-CH₃) would likely be observed as a singlet in the region of δ 3.8-3.9 ppm.

Pyrazole Ring Protons: The two protons on the pyrazole ring are expected to appear as doublets. The proton at the C4 position is anticipated to resonate at approximately δ 6.2-6.3 ppm, while the proton at the C5 position would likely be found further downfield around δ 7.3-7.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH ₃ | 1.2-1.3 | Triplet |

| -CH ₂-COO | 3.6-3.8 | Singlet |

| N-CH ₃ | 3.8-3.9 | Singlet |

| -OCH ₂CH₃ | 4.1-4.2 | Quartet |

| Pyrazole H-4 | 6.2-6.3 | Doublet |

| Pyrazole H-5 | 7.3-7.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the following approximate chemical shifts are predicted:

Ethyl Group Carbons: The methyl carbon (-CH₃) of the ethyl group is expected to have a signal around δ 14.0 ppm, while the methylene carbon (-OCH₂-) would likely appear at approximately δ 61.0 ppm.

Methylene Bridge Carbon: The carbon of the methylene bridge (-CH₂-COO) is anticipated to resonate in the region of δ 35-40 ppm.

N-Methyl Carbon: The N-methyl carbon (N-CH₃) is expected to show a signal around δ 39.0 ppm.

Pyrazole Ring Carbons: The carbons of the pyrazole ring are expected at approximately δ 105.0 ppm (C4), δ 129.0 ppm (C5), and δ 148.0 ppm (C3).

Carbonyl Carbon: The carbonyl carbon of the ester group (C=O) is the most deshielded and is expected to appear significantly downfield, around δ 170.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~14.0 |

| -C H₂-COO | 35-40 |

| N-C H₃ | ~39.0 |

| -OC H₂CH₃ | ~61.0 |

| Pyrazole C-4 | ~105.0 |

| Pyrazole C-5 | ~129.0 |

| Pyrazole C-3 | ~148.0 |

| C =O | ~170.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, a cross-peak between the signals at δ 1.2-1.3 ppm and δ 4.1-4.2 ppm would confirm their origin from the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different fragments of the molecule, for example, showing the correlation between the methylene bridge protons and the carbonyl carbon, as well as with the carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the N-methyl protons and the pyrazole ring protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₈H₁₂N₂O₂).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, might also be observed. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural confirmation by showing characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.0977 |

| [M+Na]⁺ | 191.0796 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds and functional groups present.

For this compound, the IR spectrum is expected to display a series of distinct absorption bands that confirm the presence of its key structural features: the ester group, the pyrazole ring, and the alkyl chains.

The most prominent feature is anticipated to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the range of 1750–1735 cm⁻¹. The presence of this band is a clear indicator of the ester moiety. Complementing the C=O stretch, the C-O single bond stretches of the ester group are expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The pyrazole ring also gives rise to characteristic absorptions. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce bands in the 1600–1450 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic ethyl and methyl groups would appear around 3150-3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively.

While specific, experimentally-derived IR data for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the analysis of its functional groups. A summary of these predicted peaks is provided in the table below.

Table 1: Predicted Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~ 3120 | C-H Stretch | Pyrazole Ring | Medium |

| 2980 - 2850 | C-H Stretch | Ethyl & Methyl Groups | Medium-Strong |

| 1750 - 1735 | C=O Stretch | Ester | Strong |

| 1580 - 1450 | C=N & C=C Stretch | Pyrazole Ring | Medium-Weak |

X-ray Crystallography for Absolute Structural Determination

For a compound like this compound, a single-crystal X-ray diffraction analysis would begin with the growing of a suitable, high-quality crystal. This crystal is then mounted on a diffractometer and bombarded with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density throughout the crystal can be mapped, and from this, a model of the atomic positions can be built and refined.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on closely related pyrazole derivatives demonstrate the power of this technique. For instance, the analysis of ethyl 2-(5,1',5'-trimethyl-3,3'-bi-1H-pyrazol-1-yl)acetate revealed the dihedral angle between its two pyrazole rings to be 2.20 (9)°. researchgate.net This level of detail, which is crucial for understanding intermolecular interactions and molecular packing in the solid state, can only be achieved through X-ray crystallography.

Should a crystallographic study be performed on this compound, it would provide definitive values for the parameters listed in the table below. This data would confirm the planarity of the pyrazole ring, the specific conformation of the ethyl acetate side chain relative to the ring, and how the individual molecules arrange themselves in a crystal lattice.

Table 2: Crystallographic Parameters Determinable for this compound

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). | Defines the basic geometric framework of the crystal lattice. |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | Provides a complete description of the crystal's internal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between the axes of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |

| Z Value | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths (Å) | The precise distances between the nuclei of bonded atoms. | Confirms atomic connectivity and provides insight into bond order. |

| Bond Angles (°) | The angles formed between three connected atoms. | Defines the local geometry and shape of the molecule. |

Chemical Transformations and Derivatization Reactions of Ethyl 2 1 Methyl 1h Pyrazol 3 Yl Acetate

Reactions at the Ester Moiety

The ester group in ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a primary site for chemical modification, enabling its conversion into a variety of other functional groups such as carboxylic acids, amides, hydrazides, and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the carboxylic acid. This process goes to completion. minia.edu.eg

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It involves heating the ester with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible and may not proceed to completion. minia.edu.eg For pyrazole-containing esters, alkaline hydrolysis is often the preferred method to produce the corresponding carboxylic acid, which can then be used in further synthetic applications. amazonaws.com

Table 1: Conditions for Hydrolysis of Pyrazole (B372694) Acetic Esters This table presents typical conditions for the hydrolysis of pyrazole ethyl esters to their corresponding carboxylic acids, based on analogous reactions.

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | 2-(1-methyl-1H-pyrazol-3-yl)acetic acid |

Amidation and Hydrazinolysis Reactions

The ester moiety of this compound can be readily converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These derivatives are often key intermediates in the synthesis of pharmacologically active compounds.

Amidation involves the reaction of the ester with a primary or secondary amine. While this reaction can be performed by directly heating the ester and amine, it often requires high temperatures. mdpi.com Catalytic methods, utilizing Lewis acids or other promoters, can facilitate the reaction under milder conditions. mdpi.com The resulting products are N-substituted 2-(1-methyl-1H-pyrazol-3-yl)acetamides. arkat-usa.orgresearchgate.netnih.gov

Hydrazinolysis is the reaction of the ester with hydrazine hydrate (B1144303), typically in an alcohol solvent like ethanol (B145695) under reflux. This reaction efficiently converts the ester into the corresponding acid hydrazide, 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide. nih.govnih.govacs.org This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems, such as pyrazolones or triazoles. minia.edu.egnih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives This table outlines common reaction conditions for the amidation and hydrazinolysis of pyrazole ethyl esters.

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Primary/Secondary Amine | (Solvent-free or with catalyst) | Heat | N-substituted 2-(1-methyl-1H-pyrazol-3-yl)acetamide |

Reduction of the Ester Group to Alcohols or Amines

The ester group can be reduced to a primary alcohol using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.netlookchem.commdpi.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of this compound with LiAlH₄ yields 2-(1-methyl-1H-pyrazol-3-yl)ethanol. nih.govnih.gov This alcohol can then serve as a precursor for other derivatives. nih.gov

Furthermore, under specific conditions, the ester can be converted to an amine. While direct reduction of esters to amines is less common, amides derived from the ester can be readily reduced to amines using reagents like LiAlH₄. mdpi.com

Reactions at the Pyrazole Ring and Adjacent Positions

The pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. The adjacent methylene (B1212753) group of the acetate (B1210297) side chain also presents a potential site for reaction.

Oxidation and Reduction Reactions

The pyrazole ring is generally stable and resistant to oxidation by common oxidizing agents like potassium permanganate. pharmaguideline.comchemicalbook.commdpi.com However, alkyl side chains attached to the ring can be oxidized to the corresponding carboxylic acids. pharmaguideline.commdpi.com In the case of this compound, the methylene group adjacent to the pyrazole ring could potentially be a site for oxidative functionalization under specific conditions, although the pyrazole ring itself would likely remain intact. researchgate.net

Regarding reduction, the pyrazole ring is also relatively stable and resistant to catalytic hydrogenation under many conditions. chemicalbook.com N-phenyl derivatives of pyrazole can be reduced to pyrazolines with sodium and ethanol, but the unsubstituted ring is more robust. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

As an electron-rich aromatic heterocycle, the pyrazole ring readily undergoes electrophilic substitution reactions. nih.govpharmaguideline.comchemicalbook.com Conversely, nucleophilic substitution on the carbon atoms of the ring is less common unless the ring is activated by strongly electron-withdrawing groups. nih.govpharmaguideline.com

Electrophilic Substitution: Electrophilic attack on the 1-substituted pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon atom. chemicalbook.comrrbdavc.orgresearchgate.net

Nitration: The nitration of 1-methylpyrazole (B151067) derivatives using nitrating agents like nitric acid in sulfuric acid or nitric acid in acetic anhydride (B1165640) introduces a nitro group at the C4 position. lookchem.comresearchgate.net For example, nitration of a 1-methyl-3-substituted pyrazole with fuming nitric acid and sulfuric acid yields the 1-methyl-4-nitro-3-substituted derivative. acs.org

Halogenation: Halogenation with reagents like bromine (Br₂), chlorine (Cl₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) also results in substitution at the C4 position to yield 4-halo-1-methyl-1H-pyrazol-3-yl derivatives. nih.gov The reaction of pyrazole carboxylic acids with Br₂ can proceed in high yield. nih.gov

Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring This table summarizes typical electrophilic substitution reactions on 1,3-disubstituted pyrazole rings.

| Reaction | Reagents | Position of Substitution | Product Example |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | Ethyl 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetate |

| Bromination | Br₂ or NBS | C4 | Ethyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate |

Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring carbons is generally disfavored due to the ring's electron-rich nature. Such reactions typically occur at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govpharmaguideline.com For a nucleophilic substitution to proceed, the ring usually requires activation by strong electron-withdrawing groups, such as a nitro group, or the presence of a good leaving group (e.g., a halogen) at the C3 or C5 position. researchgate.net For instance, a chloro group at the C5 position of a 4-nitro-pyrazole can be displaced by a nucleophile like sodium azide. researchgate.net

Formation of Fused and Annulated Heterocyclic Systems

The pyrazole ring of this compound is a key synthon for the construction of fused and annulated heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds. nih.gov The synthesis of these bicyclic and polycyclic structures often involves a strategy where the initial pyrazole acetate is first converted into a more reactive intermediate, typically by introducing functional groups onto the pyrazole ring that can participate in cyclization reactions.

A common pathway involves the transformation of the pyrazole moiety into a 5-aminopyrazole derivative. This precursor can then undergo cyclocondensation reactions with various bifunctional reagents to yield fused systems like pyrazolo[1,5-a]pyrimidines, which are known purine (B94841) bioisosteres with a range of biological activities. researchgate.net For instance, the reaction of a 5-aminopyrazole with β-dicarbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) in an acidic medium leads to the formation of substituted pyrazolo[1,5-a]pyrimidines. africaresearchconnects.com The regioselectivity of this condensation is generally high, favoring the formation of one isomer due to the differential reactivity of the endocyclic and exocyclic nitrogen atoms of the aminopyrazole intermediate. researchgate.net

Another established method for constructing fused pyrazole systems is through intramolecular Friedel-Crafts reactions. masterorganicchemistry.com While this requires the presence of an appended aromatic ring on the initial pyrazole structure, it is a powerful tool for forming carbon-carbon bonds to create annulated systems. For a derivative of this compound to undergo such a reaction, the acetate side chain or the N1-methyl group would need to be replaced with a suitable phenylalkyl group. Subsequent treatment with a Lewis acid or a strong protic acid like polyphosphoric acid (PPA) can then induce cyclization to form a new ring fused to the pyrazole core. nih.govnih.gov The success and regiochemistry of such cyclizations are typically governed by the length of the linker and the electronic nature of the aromatic ring. masterorganicchemistry.com

The following table summarizes representative cyclization reactions used to form fused heterocyclic systems from pyrazole precursors.

| Precursor Type | Reagent | Fused System Formed | Reaction Type |

| 5-Aminopyrazole | β-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine (B1248293) | Cyclocondensation |

| 5-Aminopyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| Phenylalkyl-substituted Pyrazole | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Benzo-fused Pyrazole | Intramolecular Friedel-Crafts Acylation/Alkylation |

| 5-Aminopyrazole-4-carbonitrile | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization |

Strategic Derivatization for Structure-Activity Relationship (SAR) Investigations

Strategic derivatization of this compound is a cornerstone of medicinal chemistry efforts to optimize its potential therapeutic properties. Structure-Activity Relationship (SAR) studies involve the systematic modification of different parts of the lead molecule to understand how these changes influence biological activity, selectivity, and pharmacokinetic properties. nih.gov For the pyrazole scaffold, key points of derivatization include the ester side chain, the N1-methyl group, and the C4 and C5 positions of the pyrazole ring. nih.govnih.gov

Modification of the Acetate Side Chain: The ethyl ester is a primary site for modification.

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid introduces a polar, ionizable group that can engage in different interactions with biological targets, such as hydrogen bonding or salt bridge formation.

Amidation: Conversion of the carboxylic acid to a diverse library of amides, by coupling with various amines, allows for the exploration of steric and electronic effects in the vicinity of the binding pocket. This is a common strategy to improve potency and metabolic stability.

Derivatization of the Pyrazole Core:

N1-Position: The N1-methyl group can be replaced with other alkyl or aryl substituents. SAR studies on pyrazole-based inhibitors have shown that varying the substituent at this position can significantly impact potency. For example, replacing a methyl group with a larger benzyl (B1604629) moiety can sometimes maintain or slightly decrease inhibitory activity, indicating the size and nature of the pocket accommodating this group. nih.gov

C4/C5-Positions: Introduction of substituents at the C4 and C5 positions of the pyrazole ring is a crucial strategy for modulating activity and selectivity. Based on SAR studies of similar pyrazole-based inhibitors, introducing aryl groups at the C5-position can lead to potent compounds, as these groups can occupy specific hydrophobic pockets (like the S1 and S1' pockets in proteases). nih.gov Further substitution on these aryl rings with electron-donating or electron-withdrawing groups can fine-tune electronic properties and optimize interactions with the target protein. nih.govnih.gov

The table below outlines potential derivatization strategies and their rationale in the context of SAR studies for pyrazole-based bioactive compounds.

| Molecular Position | Derivatization Strategy | Rationale for SAR Studies | Potential Impact on Activity |

| Acetate Side Chain | Hydrolysis to Carboxylic Acid | Introduce a hydrogen bond donor/acceptor and charged center. | May increase potency through new interactions; affects solubility. |

| Acetate Side Chain | Conversion to Amides | Explore steric and electronic space; improve metabolic stability. | Can significantly enhance or decrease potency depending on the amine used. |

| N1-Position | Variation of Alkyl/Aryl Substituents | Probe the size and nature of the corresponding binding pocket. | Activity is often sensitive to the size and lipophilicity of the substituent. nih.gov |

| C5-Position | Introduction of Substituted Aryl Groups | Target specific hydrophobic pockets in the active site. | Often critical for high potency; substitution pattern on the aryl ring modulates activity and selectivity. nih.govnih.gov |

| C4-Position | Introduction of Small Substituents (e.g., Halogens) | Fine-tune electronics and conformation of the molecule. | Can influence binding affinity and metabolic properties. |

These derivatization approaches allow chemists to systematically map the chemical space around the this compound scaffold, leading to the identification of compounds with optimized biological profiles. nih.gov

Computational and Theoretical Studies of Ethyl 2 1 Methyl 1h Pyrazol 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311G(d,p), are commonly employed for this purpose bohrium.comscilit.comiucr.org.

Conformational analysis is crucial for flexible molecules like the target compound, which has several rotatable single bonds, particularly in the ethyl acetate (B1210297) side chain. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer (the most stable shape) as well as other local minima (other relatively stable shapes) and the energy barriers for converting between them. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.38 Å |

| C3-C7 (pyrazole-acetate link) | 1.51 Å | |

| C8=O9 (carbonyl) | 1.21 Å | |

| Bond Angle | N2-N1-C5 | 108.5° |

| C3-C7-C8 | 110.2° |

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting character irjweb.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity materialsciencejournal.orgresearchgate.net. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. These energy values are used to calculate various global reactivity descriptors.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.55 eV |

| ELUMO | -1.71 eV |

| Energy Gap (ΔE) | 4.84 eV |

| Ionization Potential (I) ≈ -EHOMO | 6.55 eV |

| Electron Affinity (A) ≈ -ELUMO | 1.71 eV |

| Chemical Hardness (η) = (I-A)/2 | 2.42 eV |

Prediction and Correlation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical NMR chemical shifts (¹H and ¹³C) can be predicted.

These predicted spectra are invaluable for interpreting and verifying experimental data. A high degree of correlation between the calculated and observed spectra provides strong evidence for the correct structural assignment of a synthesized compound nih.gov. Discrepancies can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculations or suggest that the molecule exists in a different conformation than predicted.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.govsemanticscholar.org. This method is central to drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

For this compound, docking simulations would involve placing the molecule into the active site of a selected target protein. A scoring function is then used to estimate the binding energy (or binding affinity), with more negative scores indicating a more favorable interaction researchgate.net. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These insights can explain the molecule's biological activity and guide modifications to improve its potency.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Methodologies

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models use quantitative structure-activity relationships (QSAR) and other computational methods to estimate these properties from the molecular structure alone, reducing the need for extensive early-stage animal testing nih.govsemanticscholar.orgmdpi.com.

These predictions assess various parameters, including:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier (BBB) penetration.

Metabolism: Likelihood of being a substrate or inhibitor for cytochrome P450 enzymes.

Excretion: Prediction of total clearance.

Toxicity: Predictions of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Models like Lipinski's Rule of Five are also used to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors d-nb.info.

Table 3: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Likely to be well absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Physicochemical |

Applications and Biological Activity Mechanisms of Pyrazole 3 Yl Acetate Derivatives in Vitro

Role as Building Blocks in Advanced Organic Synthesis

Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate and its analogues are valuable starting materials in organic chemistry, prized for their ability to be transformed into more complex molecular structures. The pyrazole (B372694) ring, with its adjacent nitrogen atoms, provides reactive sites that can be exploited for constructing a variety of other cyclic compounds.

The pyrazole scaffold is a fundamental building block for a multitude of biologically relevant molecules. nih.gov Derivatives of pyrazole-3-yl acetate (B1210297) are frequently employed in cyclization and multicomponent reactions to generate fused heterocyclic systems. A prominent example is their use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for various biological activities. mdpi.comorientjchem.org

The synthesis often involves the reaction of a 5-aminopyrazole derivative with various β-dicarbonyl compounds. mdpi.com For instance, ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate can be reacted with compounds like pentane-2,4-dione or ethyl acetoacetate (B1235776) to produce the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields. mdpi.com These reactions underscore the role of pyrazole acetates as key intermediates in generating molecular diversity. Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) also lead to the formation of the pyrazolo[1,5-a]pyrimidine core. mdpi.com

Table 1: Examples of Heterocyclic Frameworks Synthesized from Pyrazole Precursors

| Precursor Type | Reagents | Resulting Framework | Ref. |

|---|---|---|---|

| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | β-Dicarbonyl compounds (e.g., pentane-2,4-dione) | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

| 3-Amino-1H-pyrazoles | Aldehydes, Malononitrile or Ethyl Cyanoacetate | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The nitrogen atoms within the pyrazole ring serve as excellent donor sites for metal ions, making pyrazole derivatives, including pyrazole-3-yl acetates, highly effective ligands in coordination chemistry. nih.govacs.org These ligands can form stable complexes with a wide range of transition metals, such as cadmium(II), copper(II), and iron(III). acs.org The resulting coordination complexes have applications in various fields, including material science, catalysis, and the development of chemosensors. nih.govtandfonline.com

The structural versatility of the pyrazole ring allows for flexible ligand design, leading to diverse coordination complexes, including mononuclear complexes and coordination polymers. nih.govacs.org The properties of these materials, such as thermal stability, conductivity, and optical characteristics, can be tuned by modifying the pyrazole ligand and the choice of metal ion. nih.gov This adaptability makes pyrazole-based ligands valuable tools for creating advanced materials with specialized functions. nih.govmdpi.com

In Vitro Biological Activity Investigations and Mechanistic Studies

Derivatives of pyrazole are recognized for a wide spectrum of biological activities, including antimicrobial properties. nih.goveurekaselect.com In vitro studies are crucial for elucidating the mechanisms through which these compounds exert their effects on microbial cells.

Table 2: Investigated Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Target Organism(s) | Observed In Vitro Activity / Mechanism | Ref. |

|---|---|---|---|

| Pyrazole-derived hydrazones | Staphylococcus aureus, Acinetobacter baumannii | Disruption of the bacterial cell wall | nih.gov |

| Pyrazole-imidazole-triazole hybrids | S. aureus, Escherichia coli, Pseudomonas aeruginosa | Predicted to bind with and inhibit DNA gyrase | nih.gov |

| Pyrazole derivatives | Candida albicans | Inhibition of ergosterol (B1671047) biosynthesis | acs.orgnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

One of the key mechanisms of antibacterial action for certain pyrazole compounds is the disruption of the bacterial cell envelope. nih.gov Naphthyl-substituted pyrazole-derived hydrazones, for example, have demonstrated a bactericidal mode of action against S. aureus that is attributed to their ability to damage the bacterial cell wall. nih.gov

Furthermore, cationic polymers incorporating pyrazole moieties have been designed to enhance interaction with the negatively charged bacterial surface. mdpi.com This electrostatic attraction is proposed to cause depolarization and progressive permeabilization of the bacterial membrane, leading to cell death. This strategy not only localizes the antimicrobial agent at the bacterial surface but also facilitates its entry into the cell by disrupting membrane integrity. mdpi.com

The antifungal activity of many heterocyclic compounds, including pyrazole derivatives, is often linked to the disruption of ergosterol biosynthesis. acs.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and alters the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation. researchgate.netresearchgate.net

Azole antifungals, a class that includes many pyrazole-containing compounds, typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. researchgate.netresearchgate.net Studies on novel pyrazole-containing hybrids have shown that their antifungal effect against species like Candida albicans is indeed mediated by the inhibition of ergosterol biosynthesis. acs.orgnih.gov This targeted disruption of a crucial fungal-specific pathway highlights a primary mechanism for the antifungal activity of these derivatives. researchgate.netmdpi.com

Mechanisms of Anti-inflammatory Activity in Vitro

The anti-inflammatory properties of pyrazole derivatives have been extensively investigated in vitro, revealing mechanisms that primarily involve the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory signaling molecules. These compounds show potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by targeting specific components of the inflammatory response.

Enzyme Inhibition (e.g., Cyclooxygenase Enzymes)

A primary mechanism for the anti-inflammatory effect of pyrazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. semanticscholar.orgmdpi.com These enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. semanticscholar.org Many pyrazole-based compounds have been designed and synthesized to act as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. semanticscholar.orgcu.edu.eg

In vitro COX inhibition assays have demonstrated the potency and selectivity of various pyrazole derivatives. For instance, a series of diaryl-based pyrazole derivatives showed potent and selective inhibition of the COX-2 isozyme, with some compounds exhibiting IC50 values in the low nanomolar range (0.002–0.551 μM). semanticscholar.org Another study synthesized new pyrazole derivatives and found that several compounds exhibited significant selectivity towards COX-2, with selectivity indices ranging from 13.10 to 22.21. cu.edu.egx-mol.com The efficacy of these compounds is often attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme, a structural feature that allows for selective binding over COX-1. semanticscholar.org Molecular docking studies have supported these findings, showing that pyrazole derivatives can adopt conformations similar to highly selective COX-2 inhibitors within the enzyme's active site. cu.edu.egbenthamscience.com

Table 1: In Vitro COX-2 Inhibition by Select Pyrazole Derivatives

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 2a | 19.87 | - | x-mol.com |

| Compound 3b | 39.43 | 22.21 | x-mol.com |

| Compound 4a | 61.24 | 14.35 | x-mol.com |

| Compound 5b | 38.73 | 17.47 | x-mol.com |

| Compound 5e | 39.14 | 13.10 | x-mol.com |

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Beyond direct enzyme inhibition, pyrazole derivatives exert anti-inflammatory effects by modulating the expression and release of pro-inflammatory cytokines. These signaling proteins, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in amplifying and sustaining inflammatory responses. nih.govnih.gov

Studies using lipopolysaccharide (LPS)-activated macrophage cell lines, a standard in vitro model for inflammation, have shown that certain pyrazole derivatives can significantly reduce the production of these cytokines. For example, novel pyrazole carboxylate derivatives demonstrated potent inhibitory activity against LPS-induced TNF-α, with IC50 values comparable to the reference drug celecoxib. researchgate.net Another study discovered pyrazole analogs that caused a significant reduction in the levels of TNF-α, IL-6, and interleukin-1β in LPS-stimulated RAW267.4 cells. nih.gov The mechanism often involves the inhibition of key transcription factors, such as nuclear factor kappa B (NF-κB), which is a central regulator of genes involved in the inflammatory response. nih.govmdpi.com By inhibiting NF-κB activation, these compounds can effectively suppress the downstream production of a wide array of inflammatory mediators. nih.gov

Mechanisms of Anticancer Activity in Vitro (Cell Line-Based Studies)

The anticancer potential of pyrazole-containing compounds has been demonstrated through numerous in vitro studies across a wide range of human cancer cell lines. These investigations have elucidated several key mechanisms of action, including selective cytotoxicity towards malignant cells, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Investigation of Selective Cytotoxicity against Cancer Cell Lines

A critical feature of a potential anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Many pyrazole derivatives have shown promising and potent cytotoxic effects against various cancer cell lines in laboratory settings. mdpi.com

For instance, a thieno[2,3-c]pyrazole derivative, Tpz-1, induced cell death at low micromolar concentrations (ranging from 0.19 μM to 2.99 μM) across a panel of 17 different human cancer cell lines, while showing lower toxicity to non-cancerous human fibroblast cells. mdpi.com Similarly, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated dose- and time-dependent cytotoxicity against the MDA-MB-468 triple-negative breast cancer cell line, with the most active compound showing an IC50 value of 6.45 μM after 48 hours. waocp.orgnih.gov Other studies have reported moderate to excellent cytotoxicity of various pyrazole analogs against lung (A549), liver (Huh-7, HepG-2), breast (MCF7), and colon (HCT116) cancer cell lines. mdpi.commdpi.comsemanticscholar.orgnih.gov This broad-spectrum activity highlights the versatility of the pyrazole scaffold in designing novel cytotoxic agents.

Table 2: Cytotoxic Activity (IC50) of Select Pyrazole Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|

| 3f | MDA-MB-468 (Breast) | 14.97 μM | 24 h | waocp.orgnih.gov |

| 3f | MDA-MB-468 (Breast) | 6.45 μM | 48 h | waocp.orgnih.gov |

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 μM | 72 h | nih.gov |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 μM | 72 h | nih.gov |

| Tpz-1 | HL-60 (Leukemia) | 0.19 μM | 72 h | mdpi.com |

| Tpz-1 | CCRF-CEM (Leukemia) | 0.23 μM | 72 h | mdpi.com |

| 5d | Huh-7 (Liver) | - | - | nih.govresearchgate.net |

Elucidation of Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. Pyrazole derivatives have been shown to trigger this process in cancer cells through various molecular pathways. nih.gov A common indicator of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program.

Several studies have confirmed that pyrazole derivatives induce apoptosis by increasing the activity of effector caspases, such as caspase-3 and caspase-7. waocp.orgnih.gov For example, the treatment of MDA-MB-231 breast cancer cells with a novel pyrazole derivative, PTA-1, led to the externalization of phosphatidylserine (B164497) (an early marker of apoptosis) and a significant activation of caspase-3/7. nih.govresearchgate.net Another compound, 3f, was found to provoke apoptosis in MDA-MB-468 cells, which was accompanied by an increase in caspase 3 activity and the generation of reactive oxygen species (ROS), suggesting that oxidative stress may play a role in initiating the apoptotic cascade. waocp.orgnih.gov The thienopyrazole Tpz-1 was also confirmed to induce caspase-dependent apoptosis in leukemia cells. mdpi.com These findings demonstrate that pyrazole scaffolds can be effectively utilized to design compounds that activate the intrinsic or extrinsic pathways of apoptosis in cancer cells.

Analysis of Cell Cycle Modulation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Many anticancer agents function by interfering with the cell cycle, leading to a halt in proliferation and subsequent cell death. Pyrazole derivatives have been shown to modulate the cell cycle by causing arrest at specific phases. nih.govnih.gov

In vitro studies have revealed that different pyrazole compounds can arrest cancer cells at various checkpoints. For instance, a novel pyrazole derivative known as PTA-1 was found to alter the cell cycle in MDA-MB-231 cells by causing them to accumulate in the S and G2/M phases. nih.gov Another pyrazole derivative, 3f, induced cell cycle arrest in the S phase in MDA-MB-468 cells. waocp.org In contrast, a different set of pyrazole compounds were found to halt liver cancer cells (Huh-7 and HepG2) at the G1 phase. nih.govresearchgate.net Furthermore, some pyrazole-containing compounds that function as tubulin polymerization inhibitors have been shown to cause cell cycle arrest at the G2/M phase, which is consistent with their mechanism of disrupting the mitotic spindle. mdpi.com This ability to interfere with cell cycle progression represents another important mechanism contributing to the anticancer activity of this class of compounds.

Studies on Autophagy Induction Pathways

While direct research on the autophagy-inducing properties of this compound is not extensively detailed in available literature, studies on structurally related pyrazole-containing ethyl acetate derivatives provide significant insights into this mechanism. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, playing a critical role in cellular homeostasis and the response to stress. Its modulation is a key target in cancer therapy.

In vitro investigations on novel, complex pyrazole ethyl acetate derivatives have demonstrated a significant potential for inducing autophagy in cancer cell lines. nih.govresearchgate.net For instance, certain derivatives were assessed for their cytotoxic and antiproliferative effects against liver cancer cell lines, Huh-7 and HepG-2. nih.govresearchgate.net The findings indicated that these compounds not only halted the cell cycle and induced apoptosis but also triggered autophagy. nih.govresearchgate.net

The research highlights that specific compounds within this class of pyrazole derivatives showed notable potential for autophagic induction against the studied cancer cells, which was consistent with their apoptosis-inducing effects. nih.govresearchgate.net This suggests that the pyrazole-3-yl acetate scaffold could be a promising foundation for developing therapeutic agents that target cellular degradation pathways like autophagy.

Table 1: In Vitro Autophagy Induction by Pyrazole-3-yl Acetate Derivatives

| Compound Derivative | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Coumarinylthiazolyl pyrazole ethyl acetate derivative (5d) | Huh-7, HepG-2 (Liver Cancer) | Autophagy Assay | Significant autophagic induction | nih.govresearchgate.net |

| Coumarinylthiazolyl pyrazole ethyl acetate derivative (5g) | Huh-7, HepG-2 (Liver Cancer) | Autophagy Assay | Significant autophagic induction | nih.govresearchgate.net |

In Vitro Enzyme and Receptor Interaction Studies

The therapeutic potential of pyrazole derivatives is often linked to their ability to interact with specific enzymes and cellular receptors. A wide range of pyrazole-containing compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. mdpi.comresearchgate.netmdpi.com

Molecular docking and in vitro studies on complex pyrazole ethyl acetate derivatives have identified specific receptor interactions. For example, derivatives that were effective in inducing autophagy were also found to interact strongly with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The molecular docking studies supported the potential of these compounds as VEGFR-2 inhibitors, which aligned with their observed cytotoxic effects on cancer cells. nih.govresearchgate.net

While the specific enzyme and receptor interaction profile for this compound is not detailed, the broader family of pyrazole derivatives has shown significant activity. Other related pyrazole conjugates have been assessed in vitro against enzymes such as α-amylase, α-glucosidase, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), demonstrating the diverse enzymatic inhibitory potential of the pyrazole scaffold. nih.govsemanticscholar.org These studies underscore the versatility of pyrazole derivatives in targeting different biological molecules, suggesting that this compound may also possess specific inhibitory or interactive properties awaiting further investigation.

Table 2: In Vitro Receptor/Enzyme Interactions of Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme/Receptor | Method | Key Finding | Reference |

|---|---|---|---|---|

| Coumarinylthiazolyl pyrazole ethyl acetate derivatives (5d, 5g) | VEGFR-2 | Molecular Docking | Strong binding affinity and interaction with key amino acid residues. | nih.govresearchgate.net |

| Pyrazole-indole conjugate (14b) | α-amylase, α-glucosidase | Enzymatic Assay | Potent inhibitory activity. | nih.gov |

| Pyrazole-indole conjugate (14b) | COX-1, COX-2, 5-LOX | Enzymatic Assay | Significant inhibitory activity, comparable to standard drugs. | nih.gov |

| Diaryl-based pyrazole derivatives | COX-2 | Enzymatic Assay | Potent and selective inhibition. | semanticscholar.org |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of β-dicarbonyl compounds with hydrazines. mdpi.comhilarispublisher.com While effective, these methods can sometimes result in a mixture of regioisomers and may require harsh reaction conditions. mdpi.com Future research is increasingly focused on developing more efficient, regioselective, and environmentally friendly synthetic strategies.

Key areas for future development include:

Catalytic Systems: The use of novel catalysts, such as nano-ZnO and in situ generated palladium nanoparticles, has shown promise in promoting efficient and green synthesis of pyrazole derivatives. mdpi.com Exploring similar catalytic systems for the synthesis of ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate could lead to higher yields and milder reaction conditions.

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules by combining multiple reactants in a single step, which is both time and resource-efficient. mdpi.comias.ac.in Designing MCRs for this specific acetate (B1210297) could significantly improve synthetic efficiency.

Green Solvents: Shifting from traditional organic solvents to more environmentally benign media like water or polyethylene (B3416737) glycol (PEG) represents a significant step towards sustainable chemistry. mdpi.com Research into adapting existing syntheses of pyrazole esters to these green solvent systems is a critical future direction.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce side reactions. mdpi.commdpi.com Applying these techniques to the synthesis of this compound could offer substantial advantages over conventional heating methods.

Integration of Advanced Spectroscopic Techniques for Complex Structure Elucidation

Accurate structural characterization is fundamental to understanding the properties and reactivity of a compound. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used, future research will benefit from the integration of more advanced methods for unambiguous structure elucidation, especially for complex derivatives. mdpi.comnih.gov

Future perspectives in this area include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are powerful tools for elucidating the complex structures of novel pyrazole derivatives. Their application can resolve ambiguities that may arise from simpler 1D spectra.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure. nih.govnih.gov Obtaining crystal structures for this compound and its derivatives is crucial for understanding their solid-state conformation and intermolecular interactions.

Computational Spectroscopy: The synergy between experimental spectroscopy and quantum mechanical calculations, particularly Density Functional Theory (DFT), is becoming indispensable. researchgate.netrsc.org DFT can be used to predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental results to confirm structural assignments with a high degree of confidence. rsc.orgnih.gov This integrated approach is particularly valuable for distinguishing between isomers and understanding electronic properties. rsc.org

Rational Design and Synthesis of Derivatives for Targeted Research Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com this compound serves as a valuable starting point for the rational design and synthesis of new derivatives with tailored properties for specific research applications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the impact on a specific activity, researchers can develop SAR models. mdpi.com For instance, introducing different substituents on the pyrazole ring or modifying the ethyl acetate side chain could lead to derivatives with enhanced potency or selectivity for a particular biological target. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group within the molecule with another group that has similar physical or chemical properties to enhance a desired property. Applying this concept to the ethyl acetate moiety could lead to new derivatives with improved profiles.

Hybrid Molecules: Combining the pyrazole core of this compound with other known pharmacophores is a promising strategy for developing novel compounds with potentially synergistic or multi-target activities. mdpi.com

Synergistic Application of Computational and Experimental Methodologies in Compound Optimization

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the process of compound optimization. eurasianjournals.com This synergistic approach allows for a more rational and less resource-intensive exploration of a compound's potential. uaeu.ac.aeresearchgate.net

Key areas for this integrated approach include:

Molecular Modeling and Docking: Computational tools can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.neteurasianjournals.com These predictions can guide the selection of the most promising derivatives for synthesis and experimental evaluation, saving time and resources.

Quantum Mechanical Calculations: Methods like DFT can provide deep insights into the electronic structure, reactivity, and other molecular properties of the compound and its derivatives. eurasianjournals.comuaeu.ac.ae This information is valuable for understanding reaction mechanisms and predicting the stability and reactivity of new designs.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of molecules over time, providing a more realistic picture of their interactions with biological systems or other materials. eurasianjournals.comresearchgate.net This can complement static docking studies and provide a more comprehensive understanding of binding events.

By combining the predictive power of computational models with the empirical validation of experimental work, the optimization of this compound and its derivatives for specific applications can be achieved more efficiently and effectively. uaeu.ac.aeresearchgate.net

Q & A

Basic Questions

Q. What are the primary spectroscopic methods to confirm the structural identity of ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving hydrogen environments. For example, the ethyl ester group (CH₃CH₂O) appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The pyrazole ring protons (1H-pyrazol-3-yl) exhibit distinct splitting patterns at ~6.5–7.5 ppm. Infrared (IR) spectroscopy identifies functional groups: ester C=O stretching (~1740 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 168.19 (C₈H₁₂N₂O₂) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Pyrazole Acetylation : React 1-methyl-1H-pyrazole-3-carboxylic acid with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate.

Esterification : Treat the intermediate with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–80°C) for 6–8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .

Q. How is the purity and stability of this compound assessed under laboratory conditions?